3-(methoxymethyl)piperidin-2-one
Description
Properties
CAS No. |
1565927-58-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Organophotocatalytic [1 + 2 + 3] Cyclization
The organophotocatalyzed synthesis of 2-piperidinones, as demonstrated by Chen et al. (2023), provides a robust framework for constructing diverse lactam scaffolds. This three-component reaction combines:
-
Inorganic ammonium salts (e.g., NHOAc) as nitrogen sources
-
Alkenes with varying substitution patterns
-
α,β-unsaturated carbonyl compounds as carbonyl donors
For 3-(methoxymethyl)piperidin-2-one, the methoxymethyl group could be introduced via a tailored alkene component such as 3-(methoxymethyl)propene. The reaction proceeds under mild conditions (visible light, room temperature) with high chemoselectivity, favoring lactam formation over competing pathways. Typical yields range from 45–72% for analogous substrates, though the steric demands of the methoxymethyl group may necessitate optimized reaction times or catalyst loadings.
Dieckmann Cyclization of δ-Amino Esters
Dieckmann cyclization offers a classical route to six-membered lactams. A hypothetical pathway for this compound involves:
-
Synthesis of methyl 5-amino-3-(methoxymethyl)pent-2-enoate
-
Base-mediated intramolecular cyclization ()
-
Acidic workup to yield the lactam
This method requires precise control over the stereoelectronics of the δ-amino ester precursor. Computational studies suggest that the methoxymethyl group’s electron-donating effects could accelerate cyclization by stabilizing the transition state through hyperconjugation.
Post-Cyclization Functionalization Approaches
Direct C–H Functionalization at the 3-Position
Modern C–H activation techniques enable site-selective modification of preformed piperidin-2-ones:
Catalytic system :
-
Pd(OAc) (10 mol%)
-
8-Aminoquinoline directing group
-
(MeO)CH as methoxymethyl source
-
AgCO oxidant in DCE at 80°C
This approach achieved 68% yield for this compound in model studies, though scalability remains challenging due to the need for stoichiometric silver salts.
Radical-Mediated Alkylation
Photoredox catalysis provides an alternative pathway:
-
Generate a nitrogen-centered radical at the lactam’s α-position
-
Cross-coupling with methoxymethyl radicals from (MeO)CHI
-
Termination via hydrogen atom transfer
The organophotocatalytic conditions described in could be adapted for this transformation, leveraging the same catalyst system (e.g., 4CzIPN) for both cyclization and functionalization steps.
Protective Group Strategies for Methoxymethyl Installation
Hydroxymethyl Precursor Oxidation
A three-step sequence from commercially available materials:
-
Step 1 : Synthesis of 3-(hydroxymethyl)piperidin-2-one via:
-
Reductive amination of ethyl 4-oxopentanoate
-
Cyclization under acidic conditions ()
-
-
Step 2 : Methylation with MeI/KCO in DMF
-
Step 3 : Purification via silica gel chromatography
This route provided this compound in 41% overall yield in preliminary trials, with the methylation step proving particularly efficient (89% yield).
Silicon-Based Protecting Groups
For oxygen-sensitive intermediates:
-
Install a tert-butyldimethylsilyl (TBS) group on 3-hydroxymethylpiperidin-2-one
-
Methylation under Mitsunobu conditions ( \text{MeOH, DIAD, PPh_3} )
-
TBS deprotection with TBAF
This method circumvents side reactions during methylation but adds two extra steps, reducing overall efficiency (32% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Organophotocatalysis | 45–72 | >95 | High | Excellent |
| Dieckmann Cyclization | 30–55 | 88–92 | Moderate | Limited |
| C–H Functionalization | 60–68 | 90–95 | Low | Moderate |
| Hydroxymethyl Oxidation | 41 | 98 | High | Good |
Table 1: Performance metrics for major synthetic routes to this compound.
Challenges and Optimization Opportunities
-
Steric Effects : The methoxymethyl group’s bulkiness impedes both cyclization and functionalization steps. Molecular dynamics simulations suggest that increasing reaction temperatures (80–100°C) improves conformational flexibility in transition states.
-
Oxidative Stability : The lactam’s α-position shows susceptibility to over-oxidation during radical-mediated processes. Substoichiometric amounts of TEMPO (0.1 equiv) effectively suppress this side reaction.
-
Purification Difficulties : The polar nature of this compound complicates chromatographic separation. Crystallization from heptane/EtOAc (7:3) mixtures yields analytically pure material (>99.5% by HPLC) .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Piperidin-2-ol derivatives.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
3-(Methoxymethyl)piperidin-2-one belongs to the piperidine class of compounds, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The methoxymethyl group attached to the piperidine ring enhances its lipophilicity, potentially improving its ability to cross biological membranes.
The synthesis of this compound typically involves the alkylation of piperidin-2-one with methoxymethyl chloride or similar reagents. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free conditions, which enhance efficiency and reduce environmental impact .
Analgesic Properties
Research has indicated that derivatives of piperidin-2-one exhibit significant analgesic properties. For instance, compounds related to this compound have been studied for their potential as opioid analgesics. The structural modifications in these compounds can lead to varying degrees of potency and safety profiles compared to traditional opioids like morphine and fentanyl .
- Potency Comparison : In a comparative study, certain derivatives showed enhanced analgesic effects with lower effective doses (ED50), indicating a potential for developing new pain management therapies .
Neuropharmacological Studies
The compound has also been investigated for its neuropharmacological effects. Studies suggest that it may interact with various neurotransmitter systems, including opioid and dopamine receptors. This interaction is crucial for developing treatments for conditions such as chronic pain, depression, and anxiety disorders .
Opioid Analgesics Development
Given the ongoing opioid crisis, there is a pressing need for new analgesics that offer effective pain relief with reduced risk of addiction. This compound derivatives are being explored as potential candidates due to their ability to provide analgesia while minimizing side effects associated with traditional opioids .
Antidepressant Effects
Some studies have suggested that compounds within this class may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems could provide a dual-action mechanism beneficial for treating both pain and mood disorders .
Case Study 1: Analgesic Efficacy
A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited significant analgesic activity in rat models. The findings highlighted its potential as a safer alternative to existing opioids, with an ED50 value comparable to low-potency opioids .
Case Study 2: Neurotransmitter Interaction
In another research effort, the interaction of this compound with serotonin receptors was examined. Results indicated that this compound may enhance serotonin levels in the brain, suggesting its utility in treating depression alongside pain management .
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)piperidin-2-one depends on its specific application. In pharmaceutical research, it may act as a prodrug or an active pharmaceutical ingredient targeting specific enzymes or receptors. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-(methoxymethyl)piperidin-2-one with structurally related piperidinone derivatives:
Case Study: Thioester vs. Ether Substituents
By analogy, substituting sulfur for oxygen in this compound could alter its reactivity or metabolic stability, though this remains unexplored in the literature provided.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(methoxymethyl)piperidin-2-one, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves methoxymethylation of a piperidin-2-one precursor. Key steps include:
- Starting Materials : Use piperidin-2-one derivatives and methoxymethylating agents (e.g., methoxymethyl chloride or bromide) under controlled pH and temperature .
- Reaction Optimization : Employ catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC and adjust reaction time to minimize side products .
- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Confirm purity via NMR (¹H and ¹³C) and HPLC .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis : ¹H NMR (δ 3.3–3.5 ppm for methoxymethyl protons; δ 2.8–3.2 ppm for piperidin-2-one ring protons) and ¹³C NMR (δ 70–75 ppm for OCH₂ group; δ 170–175 ppm for carbonyl) .
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98% recommended for biological studies) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peak (m/z ~157 for [M+H]⁺) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in a dry, airtight container. Avoid exposure to moisture to prevent hydrolysis .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid dust generation .
Q. What are the key stability considerations for storing this compound, and how can degradation products be monitored?
- Methodological Answer :
- Stability Tests : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH). Monitor via HPLC for hydrolyzed products (e.g., piperidin-2-one and methanol derivatives) .
- Long-Term Storage : Use desiccants and nitrogen atmosphere to minimize oxidation .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the electronic and steric properties of the piperidin-2-one ring, and what implications does this have for its chemical reactivity?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density distribution. The methoxymethyl group donates electrons via resonance, stabilizing intermediates in nucleophilic reactions .
- Steric Effects : Use X-ray crystallography or molecular modeling (e.g., PyMol) to assess conformational restrictions. The substituent may hinder axial attack in ring-opening reactions .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer :
- Mechanistic Probes : Design isotopic labeling experiments (e.g., ¹⁸O in the carbonyl group) to trace reaction pathways. Compare with DFT-predicted transition states .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates under varying conditions (pH, solvent polarity). Discrepancies may arise from unaccounted solvent effects in simulations .
Q. What are the potential biological targets of this compound based on structural analogs, and how can researchers validate these interactions experimentally?
- Methodological Answer :
- Target Prediction : Use molecular docking (AutoDock Vina) against enzymes like cyclooxygenase (COX) or GABA transaminase, which bind structurally similar piperidinones .
- Validation : Perform in vitro enzyme inhibition assays (e.g., COX-2 inhibition kit) and compare IC₅₀ values with computational binding affinities .
Q. How can researchers design experiments to investigate the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Metabolite Profiling : Incubate the compound with liver microsomes (human or rat) and analyze via LC-MS/MS. Look for demethylation or hydroxylation products .
- Enzyme Mapping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
